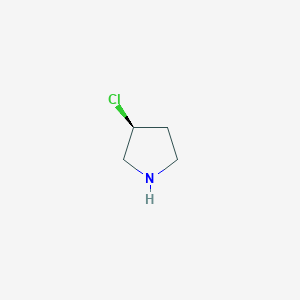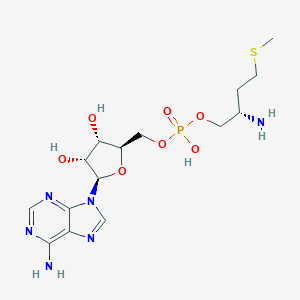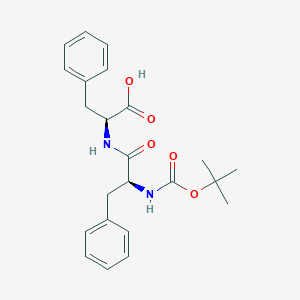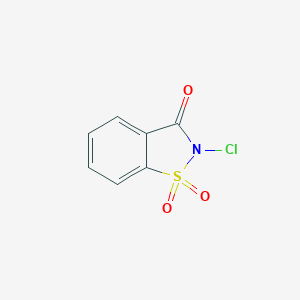
N-Chlorosaccharine
Vue d'ensemble
Description
N-Chlorosaccharin is a member of the N-haloimides class of compounds. It is a chlorinated derivative of saccharin, a well-known artificial sweetener. N-Chlorosaccharin is recognized for its significant role in synthetic organic chemistry due to its highly electrophilic chlorine atom, which makes it more reactive than other similar compounds like N-chlorosuccinimide . This compound is stable, crystalline, and soluble in most common organic solvents, making it a versatile reagent in various organic transformations .
Applications De Recherche Scientifique
N-Chlorosaccharin has diverse applications in scientific research:
Mécanisme D'action
Target of Action
N-Chlorosaccharin (NCSac) is a member of the N-haloimides class and plays a significant role in synthetic organic chemistry . Its primary targets are electron-rich aromatic compounds and alkenes .
Mode of Action
NCSac interacts with its targets through electrophilic reactions. It has been shown to undergo electrophilic Ritter-type reactions with alkenes in acetonitrile . The chloro substituent in NCSac is more electrophilic than the chlorine in the structurally analogous N-chlorosuccinimide .
Biochemical Pathways
The interaction of NCSac with its targets leads to a series of reactions. For instance, when NCSac reacts with alkenes, it forms labile beta-chloro sulfonylamidines. These intermediates can be ring-opened and cyclized to form imidazolines . This process provides a one-pot method for the electrophilic diamination of alkenes .
Pharmacokinetics
It is known that ncsac is stable, crystalline, and soluble in most common organic solvents , which could influence its bioavailability.
Result of Action
The result of NCSac’s action is the transformation of its targets into new compounds. For example, the reaction with alkenes leads to the formation of imidazolines .
Action Environment
The action of NCSac can be influenced by environmental factors such as pH and solvent. For instance, the reaction of NCSac with saccharin and hypochlorous acid in an acetate buffer led to a pseudo-first-order ring-cleavage reaction . Additionally, the stability of NCSac in methanol was found to be higher than in water .
Méthodes De Préparation
N-Chlorosaccharin can be synthesized through several methods. One of the green methodologies involves the reaction of sodium saccharinate with potassium chloride in the presence of oxone® and water as the solvent, resulting in moderate yields . Another method includes the use of sodium saccharinate and chlorine gas in an aqueous medium . These methods highlight the compound’s accessibility and the potential for environmentally friendly synthesis.
Analyse Des Réactions Chimiques
N-Chlorosaccharin undergoes a variety of chemical reactions, including:
Halogenation: It is used to halogenate electron-rich aromatic compounds, leading to mixtures of ortho and para isomers.
Oxidation: It acts as an oxidizing agent in the oxidation of 4-oxoacids in aqueous acetic acid medium.
Substitution: It participates in electrophilic substitution reactions with alkenes, resulting in products like imidazolines.
Addition: It can add to alkenes and alkynes, forming chlorohydrins and chloro-fluoroalkenes.
Common reagents used in these reactions include acetic acid, acetone, and silica gel, with conditions varying from room temperature to moderate heating . The major products formed depend on the specific reaction but often include halogenated organic compounds and oxidized products .
Comparaison Avec Des Composés Similaires
N-Chlorosaccharin is often compared with other N-haloimides like N-chlorosuccinimide and N-bromosuccinimide. While all these compounds serve as halogenating agents, N-Chlorosaccharin is more electrophilic and reactive due to its chlorine substituent . This makes it more efficient in certain organic transformations. Similar compounds include:
- N-Chlorosuccinimide
- N-Bromosuccinimide
- N-Chlorophthalimide
These comparisons highlight the unique reactivity and versatility of N-Chlorosaccharin in synthetic organic chemistry.
Propriétés
IUPAC Name |
2-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMGUNWDFIWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404563 | |
| Record name | N-Chlorosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14070-51-0 | |
| Record name | N-Chlorosaccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014070510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Chlorosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Chlorosaccharin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CHLOROSACCHARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G35NK0CTFF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


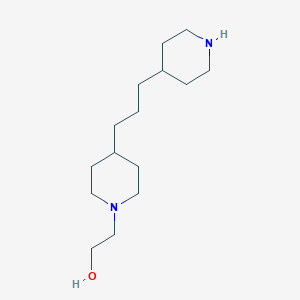

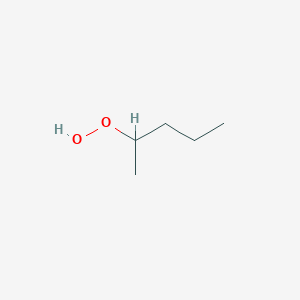


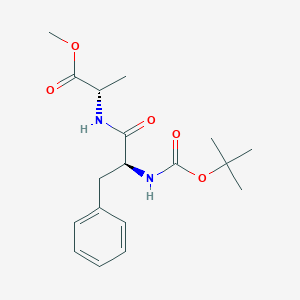

![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)
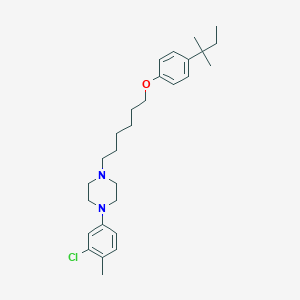
![4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid](/img/structure/B88762.png)
